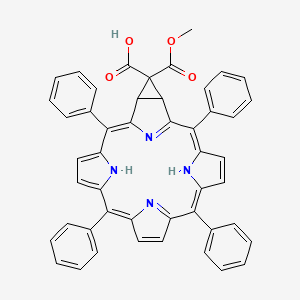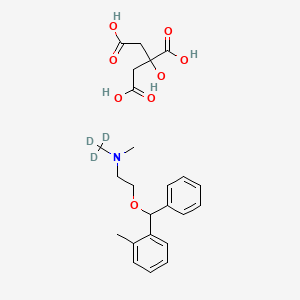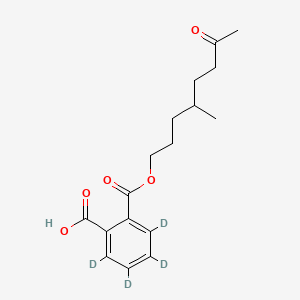
Antitumor photosensitizer-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antitumor photosensitizer-3 is a novel compound designed to enhance systemic antitumor immunity through photodynamic therapy. This compound is particularly effective in inducing pyroptotic immunogenic cell death, which is a promising pathway for cancer immunotherapy . The unique design of this photosensitizer allows it to target and destroy cancer cells while minimizing damage to surrounding healthy tissues.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Antitumor photosensitizer-3 involves the installation of a phenylbenzopyrylium photosensitizer with zwitterionic lipid anchors and a target-cleavable caging moiety . The reaction conditions typically include:
Solvent: Organic solvents such as dichloromethane or dimethyl sulfoxide.
Temperature: Room temperature to slightly elevated temperatures (25-40°C).
Catalysts: Acid or base catalysts depending on the specific reaction steps.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch reactors: For controlled synthesis and purification.
Continuous flow reactors: For efficient and scalable production.
Purification: Techniques such as column chromatography and recrystallization to ensure high purity of the final product.
化学反应分析
Types of Reactions: Antitumor photosensitizer-3 undergoes several types of chemical reactions, including:
Oxidation: Interaction with reactive oxygen species to generate cytotoxic effects.
Reduction: Potential reduction reactions in the presence of reducing agents.
Substitution: Possible substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or singlet oxygen under light irradiation.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenated solvents and nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of the photosensitizer, which may exhibit different photodynamic properties.
科学研究应用
Antitumor photosensitizer-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying photodynamic reactions and mechanisms.
Biology: Investigated for its ability to induce cell death in cancer cells through photodynamic therapy.
Medicine: Applied in clinical trials for cancer treatment, particularly in targeting and destroying tumor cells.
Industry: Utilized in the development of new photodynamic therapy protocols and devices.
作用机制
The mechanism of action of Antitumor photosensitizer-3 involves the following steps :
Activation: Upon light irradiation, the photosensitizer absorbs light energy and transitions to an excited state.
Reactive Oxygen Species Generation: The excited photosensitizer interacts with molecular oxygen to produce reactive oxygen species.
Cell Death Induction: Reactive oxygen species cause oxidative damage to cellular components, leading to pyroptotic immunogenic cell death.
Immune Response Activation: The dying tumor cells release tumor-associated antigens, which activate the immune system and enhance antitumor immunity.
相似化合物的比较
BODIPY-based Photosensitizers: Known for their photodynamic antitumor and antibacterial activity.
Porphyrin Photosensitizers: Widely used in photodynamic therapy but have limitations in light penetration and energy capture.
Organic Antimicrobial Photosensitizers: Used for antimicrobial phototherapy and have similar mechanisms of action.
Uniqueness: Antitumor photosensitizer-3 stands out due to its ability to induce pyroptotic immunogenic cell death, which is a novel and highly effective pathway for cancer immunotherapy. Its design allows for prolonged circulation, long-lasting imaging, and persistent photodynamic therapy, making it a promising candidate for enhancing systemic antitumor immunity .
属性
分子式 |
C48H34N4O4 |
|---|---|
分子量 |
730.8 g/mol |
IUPAC 名称 |
20-methoxycarbonyl-2,7,12,17-tetraphenyl-22,23,24,25-tetrazahexacyclo[16.3.1.13,6.18,11.113,16.019,21]pentacosa-1(22),2,4,6,8(24),9,11,13,15,17-decaene-20-carboxylic acid |
InChI |
InChI=1S/C48H34N4O4/c1-56-47(55)48(46(53)54)42-43(48)45-41(31-20-12-5-13-21-31)37-27-25-35(51-37)39(29-16-8-3-9-17-29)33-23-22-32(49-33)38(28-14-6-2-7-15-28)34-24-26-36(50-34)40(44(42)52-45)30-18-10-4-11-19-30/h2-27,42-43,50-51H,1H3,(H,53,54) |
InChI 键 |
FITMQCVSOCTXNQ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1(C2C1C3=NC2=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC(=C3C7=CC=CC=C7)N6)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-[12-[4-[(2-aminophenyl)carbamoyl]anilino]-12-oxododecoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12417513.png)
![2-[4-[(Z)-2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine oxide](/img/structure/B12417516.png)



![N-[4-[(2,4-difluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide](/img/structure/B12417535.png)

![(3S,9S,12R)-3-benzyl-9-[(6S)-6-hydroxy-6-(oxiran-2-yl)hexyl]-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B12417545.png)
![disodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B12417556.png)
![4-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B12417563.png)
